molecular formula C10H16N2O B13635764 2-(Isopentyloxy)pyridin-4-amine

2-(Isopentyloxy)pyridin-4-amine

Cat. No.: B13635764
M. Wt: 180.25 g/mol
InChI Key: LLVPBMLLUUYEKY-UHFFFAOYSA-N
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Description

2-(Isopentyloxy)pyridin-4-amine is a pyridine derivative featuring an isopentyloxy (3-methylbutoxy) substituent at the 2-position and an amine group at the 4-position. Notably, this compound is listed as a discontinued product by CymitQuimica, indicating challenges in commercial availability despite its relevance in research contexts . The isopentyloxy group contributes to increased lipophilicity compared to shorter-chain alkoxy substituents, which may influence solubility, metabolic stability, and membrane permeability.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(3-methylbutoxy)pyridin-4-amine

InChI

InChI=1S/C10H16N2O/c1-8(2)4-6-13-10-7-9(11)3-5-12-10/h3,5,7-8H,4,6H2,1-2H3,(H2,11,12)

InChI Key

LLVPBMLLUUYEKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC=CC(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentyloxy)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with isopentanol in the presence of a base to form 2-(isopentyloxy)pyridine. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The final product is purified through techniques like distillation, crystallization, or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Functionalization of the 4-Amino Group

The amine group undergoes typical aromatic amine reactions:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in CH₂Cl₂/Et₃N to form 4-acylamino derivatives. Yields range from 65–85% , depending on the acylating agent .

  • Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions to generate azo dyes or biaryl products .

  • Buchwald–Hartwig Amination : Palladium-catalyzed cross-coupling with aryl halides produces 4-arylamino derivatives. Using Pd(OAc)₂/XantPhos, yields reach 70–90% .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes regioselective EAS:

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the 5-position (meta to the amine), yielding 5-nitro-2-(isopentyloxy)pyridin-4-amine in 55–60% yield .

  • Sulfonation : SO₃ in H₂SO₄ produces the 5-sulfonic acid derivative, though yields are moderate (40–50% ) due to competing decomposition.

The isopentyloxy group deactivates the ring but sterically shields the 6-position, directing electrophiles to the 5-position .

Cross-Coupling Reactions

The pyridine core participates in transition-metal-catalyzed couplings:

  • Suzuki–Miyaura : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O, the 4-amino group can be replaced with aryl boronic acids. Yields range from 60–75% .

  • Direct C–H Arylation : With Pd(OAc)₂/PivOH in DMAc, coupling occurs at the 5-position (adjacent to the amine), achieving 50–65% yields .

Stability and Reactivity Trends

  • Hydrolytic Stability : The isopentyloxy group resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions .

  • Oxidative Degradation : H₂O₂/Fe²⁺ cleaves the ether linkage, forming 2-hydroxypyridin-4-amine as the major product.

Scientific Research Applications

2-(Isopentyloxy)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Isopentyloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
2-(Isopentyloxy)pyridin-4-amine 2-isopentyloxy, 4-amine Not reported High lipophilicity due to branched alkoxy group; potential bioavailability challenges
2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine 2-chloro, 5-trimethylsilyl ethynyl, 4-amine 224.76 Enhanced reactivity from chloro group; trimethylsilyl ethynyl adds steric bulk
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Fused pyridopyrimidine core, 2-fluoro, 4-amine Not reported Fluorine improves metabolic stability; complex structure may limit solubility
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine Pyridopyrazine core, 4-fluorophenyl, isopropylamine Not reported Designed as a kinase inhibitor; aromatic fluorophenyl enhances target affinity
4-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine core, 4-methoxyphenyl, 2-amine 215.24 (calculated) Methoxyphenyl increases lipophilicity; simpler structure compared to pyridine analogs

Key Observations :

  • The isopentyloxy group in this compound introduces significant hydrophobicity, which may affect solubility and pharmacokinetics compared to smaller substituents like methoxy or chloro .
  • Halogenated analogs (e.g., 2-chloro or 2-fluoro derivatives) often exhibit enhanced binding affinity and metabolic stability due to electronegative and steric effects .

Biological Activity

2-(Isopentyloxy)pyridin-4-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by an isopentyloxy group attached to the pyridine ring, suggests various pharmacological applications, particularly in the fields of oncology and herbicidal activity. This article aims to summarize the current understanding of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have indicated that pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
  • Antagonistic Properties : The compound exhibits potent antagonistic activity against certain receptors, with Ki values reported in the nanomolar range (e.g., 0.5 - 0.6 nM). Such potency suggests significant potential for therapeutic applications, particularly in targeting specific pathways involved in tumor growth .
  • Herbicidal Activity : Recent findings highlight the herbicidal properties of related compounds, indicating that this compound may also affect plant growth through disruption of cellular processes, potentially leading to significant reductions in root and stem length at higher concentrations .

Table 1: Biological Activity Summary

Activity TypeMechanismObserved EffectReference
AnticancerCDK inhibitionCell cycle arrest
AntagonisticReceptor antagonismPotent inhibition
HerbicidalGrowth inhibition>80% reduction in growth

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyridine derivatives, it was found that compounds similar to this compound effectively inhibited tumor growth in murine models. The most promising analogs demonstrated selective toxicity towards cancer cells without affecting normal cell proliferation, suggesting a favorable therapeutic index for further development .

Case Study 2: Herbicidal Effects

A recent bioassay revealed that 1-(2-(isopentyloxy)-2-oxoethyl)pyridin-1-ium chloride (a derivative related to this compound) exhibited significant herbicidal effects. At elevated doses, it caused substantial reductions in root and stem growth across various plant species, indicating its potential utility as a herbicide .

Q & A

Q. Factors affecting yields :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .

Q. Table 1. Synthetic Methods Comparison

MethodReagents/ConditionsYield RangeReference
Nucleophilic Substitution4-Aminopyridine, isopentyl bromide, K₂CO₃, DMF, 80°C60–75%
Ammonolysis2-Chloropyridin-4-amine, NH₃, isopentanol, 100°C45–65%
Protection/DeprotectionBoc-protected intermediate, isopentyl bromide, TFA deprotection70–85%

Basic: How can researchers purify and characterize this compound?

Methodological Answer:

  • Purification :
    • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EA) to isolate the compound .
    • Recrystallization : Ethanol or methanol as solvents for high-purity crystals .
  • Characterization :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 1.0–1.5 ppm for isopentyl CH₃ groups; δ 6.5–8.0 ppm for pyridine protons) .
    • Mass spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced: What computational methods predict the molecular interactions of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solubility in supercritical CO₂ to optimize extraction conditions .
  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., isopentyloxy group) with bioactivity using Gaussian or COSMO-RS .

Q. Example Workflow :

Generate 3D conformers with Avogadro.

Perform geometry optimization using DFT (B3LYP/6-31G*).

Run MD simulations in GROMACS to assess solvent interactions .

Advanced: How to design bioactivity assays for this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors with pyridine-binding pockets (e.g., nitric oxide synthase, kinases) .
  • Assay types :
    • Enzyme inhibition : Measure IC₅₀ via spectrophotometric detection of substrate conversion (e.g., NADPH depletion for oxidoreductases) .
    • Cellular assays : Test cytotoxicity in leukemia cell lines (e.g., HL-60) using MTT assays .
  • Controls : Include known inhibitors (e.g., L-NAME for nitric oxide synthase) and vehicle controls (DMSO < 0.1%) .

Q. Table 2. Representative Bioactivity Data

Assay TypeTargetResult (IC₅₀)Reference
Enzyme InhibitionInducible Nitric Oxide Synthase12.3 µM
Cytotoxicity (MTT)HL-60 Leukemia Cells48.7 µM

Advanced: How to resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Case study : Discrepancies in predicted vs. observed solubility (e.g., supercritical CO₂ simulations vs. experimental HPLC data) .
  • Resolution steps :
    • Validate force field parameters in MD simulations using experimental solubility isotherms.
    • Cross-check NMR-derived logP values with computational predictions (e.g., XLogP3) .
    • Reconcile docking scores with bioactivity data by adjusting protonation states (e.g., amine group pKa ~8.5) .

Basic: What solvents are suitable for dissolving this compound?

Methodological Answer:

  • High solubility : DMSO, DMF, dichloromethane (solubility >50 mg/mL).
  • Moderate solubility : Ethanol, methanol (20–40 mg/mL).
  • Low solubility : Water, hexane (<5 mg/mL) .

Q. Table 3. Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)Reference
DMSO5525
Ethanol3225
Water425

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